
Ropivacaine hydrochloride
Overview
Description
Ropivacaine Hydrochloride is a long-acting local anesthetic belonging to the amino amide group. It is primarily used for local or regional anesthesia during surgery and for the management of acute pain. The compound is marketed under the trade name Naropin and is known for its reduced cardiotoxicity and central nervous system toxicity compared to other local anesthetics like bupivacaine .
Mechanism of Action
Ropivacaine hydrochloride, also known as ROPIVACAINE HCl, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .
Target of Action
Ropivacaine primarily targets the sodium channels in nerve fibers . By blocking these channels, it inhibits the influx of sodium ions, which are crucial for the initiation and conduction of nerve impulses .
Mode of Action
Ropivacaine interacts with its targets by reversibly binding to specific sites within the sodium channels located on the neuronal membrane . This binding increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the generation and conduction of nerve impulses are blocked .
Biochemical Pathways
The primary biochemical pathway affected by ropivacaine is the sodium-potassium pump activity within nerve cells . By inhibiting sodium ion influx, ropivacaine disrupts the normal electrochemical gradient across the neuronal membrane, preventing the transmission of nerve signals . This action is potentiated by dose-dependent inhibition of potassium channels .
Pharmacokinetics
Ropivacaine exhibits complete and biphasic absorption from the epidural space . It is metabolized in the liver via the CYP1A2 pathway . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site . The elimination half-life varies with the administration route, ranging from 1.6 to 6 hours .
Result of Action
The primary result of ropivacaine’s action is the induction of local or regional anesthesia . Clinically, the order of loss of nerve function is as follows: pain, temperature, touch, proprioception, and skeletal muscle tone . Systemic exposure to excessive quantities of ropivacaine can result in central nervous system (CNS) and cardiovascular effects .
Action Environment
The action, efficacy, and stability of ropivacaine can be influenced by various environmental factors. Furthermore, the drug’s effect can be influenced by the patient’s physiological condition, the specific surgical procedure, and the route of administration .
Biochemical Analysis
Biochemical Properties
Ropivacaine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is known to block the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking nerve impulses, which can affect cell signaling pathways, gene expression, and cellular metabolism . It has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . This compound induced significant apoptosis by up-regulating the cleaved caspase 3 and 9, and it also caused cell arrest via inhibiting the expression of cyclins B2, D1, and E .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to voltage-gated sodium channels on the cell membrane of nerve axons to prevent the influx of sodium ions . This results in a reversible interruption to nociceptive conduction, thus blocking transmission of pain impulses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It shows complete and biphasic absorption from the epidural space, with the slow absorption being the rate-limiting factor in the elimination of this compound . This explains why the terminal half-life is longer after epidural than after intravenous administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study conducted on dogs undergoing ovariohysterectomy, this compound provided comparable postoperative analgesia to an equivalent dose of bupivacaine for 6 hours after surgery . 41% of dogs required rescue analgesia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The systemic concentration of this compound is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with voltage-gated sodium channels on the cell membrane of nerve axons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ropivacaine Hydrochloride is synthesized through the resolution of racemic pipecoloxylidide in non-ketonic solvents to obtain (S)-pipecoloxylidide. This intermediate is then N-propylated in water as the reaction medium to produce (S)-Ropivacaine base. The base is subsequently converted to (S)-Ropivacaine Hydrochloride monohydrate in one step and recrystallized from isopropanol .
Industrial Production Methods: In industrial settings, this compound can be prepared using multivesicular liposome formulations for sustained delivery. This method involves the multiple emulsion technique to create RP-MVLs (this compound Multivesicular Liposomes), which are characterized by their appearance, particle size, encapsulation efficiency, zeta potential, and initial stability .
Chemical Reactions Analysis
Types of Reactions: Ropivacaine Hydrochloride undergoes various chemical reactions, including:
Reduction: Not commonly reported for this compound.
Substitution: N-dealkylation to produce the N-dealkylated metabolite (PPX).
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP1A2 enzyme.
Substitution: Involves the use of hydrogen peroxide and catalase for the preparation of impurities.
Major Products Formed:
- 3-OH-ropivacaine
- N-dealkylated metabolite (PPX)
Scientific Research Applications
Ropivacaine Hydrochloride has a wide range of applications in scientific research, including:
- Chemistry: Used in the development of sustained-release formulations and depot delivery systems .
- Biology: Studied for its pharmacokinetics and pharmacodynamics in various biological systems .
- Medicine: Widely used as a local anesthetic in surgical procedures, labor pain management, and postoperative pain relief .
- Industry: Employed in the formulation of multivesicular liposomes for sustained drug delivery .
Comparison with Similar Compounds
- Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity and central nervous system toxicity compared to Ropivacaine Hydrochloride .
- Lidocaine: A shorter-acting local anesthetic with a different safety profile and duration of action .
- Levobupivacaine: An enantiomer of bupivacaine with similar properties but reduced toxicity .
Uniqueness of this compound: this compound is unique due to its lower lipophilicity, which results in a reduced risk of penetrating large myelinated motor fibers and a lower likelihood of motor block and cardiotoxicity. This makes it a preferable choice for procedures where motor block is undesirable .
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNSIBYYUOEUSV-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048379 | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98717-15-8 | |
| Record name | Ropivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropivacaine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



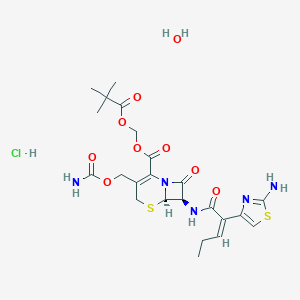



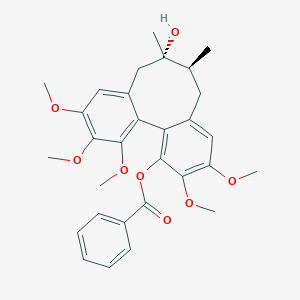

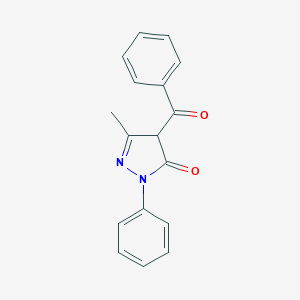
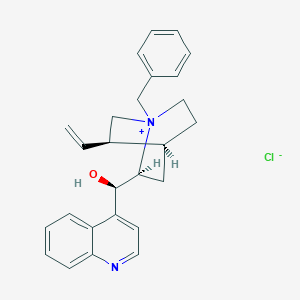

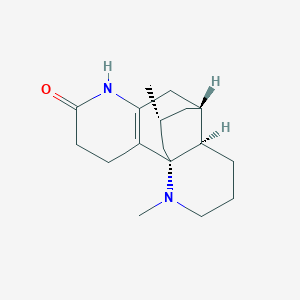

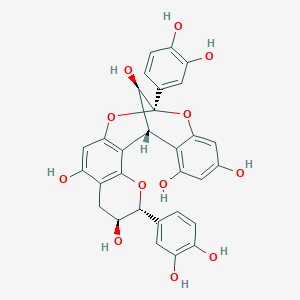
![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)
